Regioisomeric Differentiation: 4-ylmethyl vs. 5-yl Pyrazole Attachment Alters CYP2C19 Inhibition Profile
The 4-ylmethyl pyrazole attachment in the target compound is structurally distinct from the more common 5-yl direct attachment found in close analogs such as N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 1020454-06-1) . Within the broader class of pyrazole-substituted chromene-3-carboxamides evaluated for cytochrome P450 inhibition, compounds retaining the 4-ylmethyl linkage and secondary amide character demonstrate CYP2C19 affinity (Ki) at 5.00 × 10⁴ nM, whereas CYP3A4 inhibition (IC₅₀) is approximately 5.49 × 10³ nM, representing a ~9-fold selectivity window [1]. This selectivity pattern is not guaranteed for regioisomeric 5-yl analogs or N-methylated derivatives, for which CYP inhibition data are absent or divergent. The 4-ylmethyl linker with a secondary amide may therefore offer a predictable CYP interaction fingerprint relevant to medicinal chemistry teams optimizing away from CYP2C19/3A4 liability.
| Evidence Dimension | CYP2C19 vs. CYP3A4 inhibition potency |
|---|---|
| Target Compound Data | CYP2C19 Ki = 5.00 × 10⁴ nM; CYP3A4 IC₅₀ ≈ 5.49 × 10³ nM (class-level data for 4-ylmethyl secondary amide chromene-pyrazole carboxamides) |
| Comparator Or Baseline | N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 1020454-06-1): CYP inhibition data not publicly available |
| Quantified Difference | ~9-fold selectivity for CYP3A4 over CYP2C19 within the target compound's structural class; comparator data unavailable for direct calculation |
| Conditions | Recombinant CYP2C19 inhibition assay using 3-O-methylfluorescein substrate, 3 min preincubation; CYP3A4 inhibition in human liver microsomes using midazolam substrate, 5 min preincubation (BindingDB assay conditions for related compounds) |
Why This Matters
For procurement decisions in ADME/Tox screening campaigns, the predictable CYP inhibition fingerprint of the 4-ylmethyl secondary amide subclass provides a defined baseline that is absent for regioisomeric 5-yl analogs, reducing experimental uncertainty.
- [1] BindingDB Entry BDBM50380527 (CHEMBL2018913): CYP2C19 and CYP3A4 inhibition data for pyrazole-chromene-3-carboxamide derivatives. Amgen/ChEMBL curated dataset. View Source
